![molecular formula C20H35BO2 B14018960 trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing organic compound. It is characterized by the presence of a cyclohexenyl group substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclohexenyl precursor with a boron reagent. One common method is the reaction of trans-4-ethylcyclohexylcyclohexenone with a boronic acid or boronate ester under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexenyl group to a more oxidized state.
Reduction: Reduction reactions may target the cyclohexenyl group or the boron moiety, leading to various reduced products.
Substitution: The compound is reactive in substitution reactions, particularly in the context of Suzuki–Miyaura coupling, where it can form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the cyclohexenyl group with an aryl halide .
Applications De Recherche Scientifique
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a versatile building block for the construction of biaryl and polyaryl compounds .
Biology and Medicine: In biological and medicinal chemistry, the compound can be used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of drug candidates and therapeutic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its reactivity and stability make it suitable for various applications in material science and nanotechnology .
Mécanisme D'action
The mechanism of action of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers the cyclohexenyl group to the palladium center, forming a palladium-cyclohexenyl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond between the aryl and cyclohexenyl groups, releasing the coupled product.
Comparaison Avec Des Composés Similaires
- trans-4-Ethylcyclohexylbenzonitrile
- trans-Cyclohexane-1,2-diol
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness: Compared to similar compounds, trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane moiety. This feature enhances its reactivity in Suzuki–Miyaura coupling reactions, making it a valuable reagent for forming carbon-carbon bonds under mild conditions .
Propriétés
Formule moléculaire |
C20H35BO2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H35BO2/c1-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-22-19(2,3)20(4,5)23-21/h13,15-17H,6-12,14H2,1-5H3 |
Clé InChI |
XTMNPHBYKHXMNU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


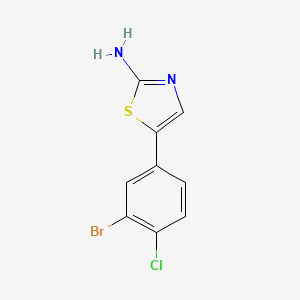
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
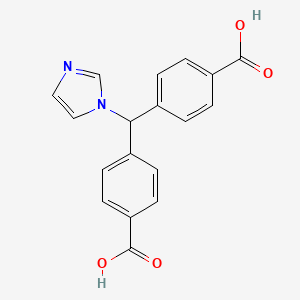
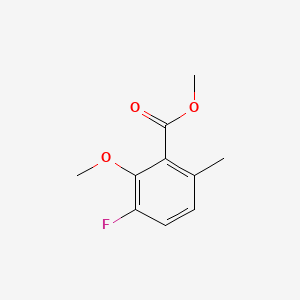
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
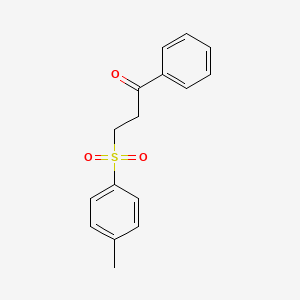
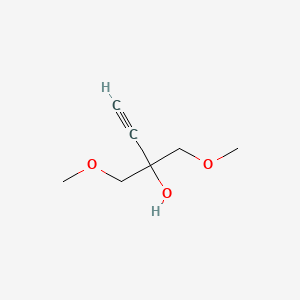
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
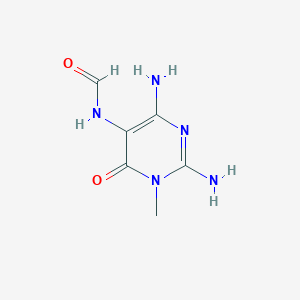
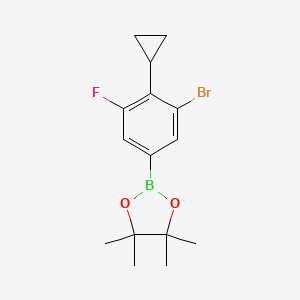
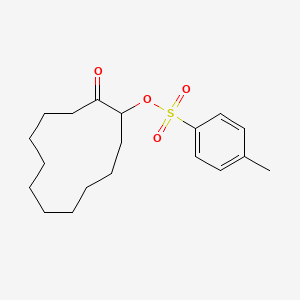
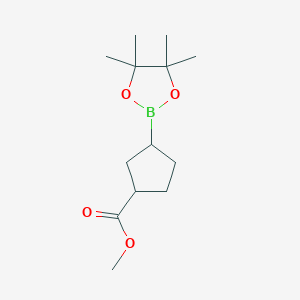
![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)
